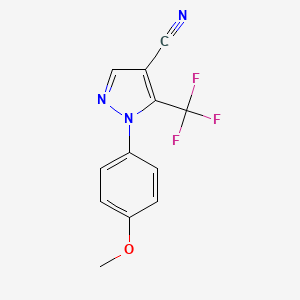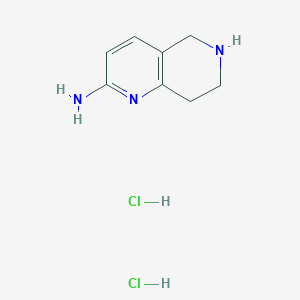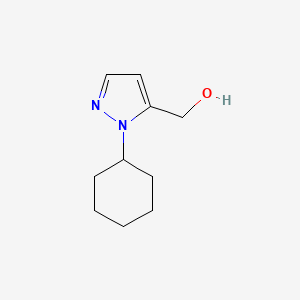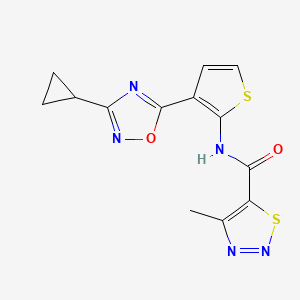![molecular formula C20H13ClF3N5OS B2488279 N-(4-(trifluorometil)fenil)-2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetamida CAS No. 893913-56-9](/img/structure/B2488279.png)
N-(4-(trifluorometil)fenil)-2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Se ha encontrado que este compuesto tiene una actividad antiinflamatoria significativa. En particular, los derivados de este compuesto mostraron actividad comparable a la de la indometacina, un fármaco antiinflamatorio no esteroideo (AINE) comúnmente utilizado, con efectos ulcerogénicos mínimos . Esto sugiere que podría ser un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios.
Inhibición de las Quinasas de Tirosina de la Familia Src
El compuesto es un inhibidor potente y selectivo de las quinasas de tirosina de la familia Src . Estas quinasas participan en varios procesos celulares, incluida la división celular, la migración y la supervivencia. Por lo tanto, este compuesto podría usarse como una herramienta para investigar la participación de las quinasas de tirosina de la familia Src en la señalización celular .
Actividad Antifúngica
El compuesto ha mostrado una actividad antifúngica significativa. En particular, uno de los derivados de este compuesto exhibió una actividad protectora antifúngica significativa contra Fusarium oxysporum, un hongo patógeno de las plantas . Esto sugiere que podría ser un candidato potencial para el desarrollo de nuevos agentes antifúngicos.
Uso Potencial en Investigación del Cáncer
Dada su capacidad para inhibir las quinasas de tirosina de la familia Src , este compuesto podría usarse potencialmente en la investigación del cáncer. Las quinasas de tirosina de la familia Src a menudo se sobreexpresan en las células cancerosas, y su inhibición puede conducir a la supresión del crecimiento y la proliferación de las células cancerosas.
Uso Potencial en Investigación Neurológica
Las propiedades antiinflamatorias de este compuesto podrían convertirlo en un candidato potencial para la investigación en trastornos neurológicos donde la inflamación juega un papel clave, como la enfermedad de Alzheimer y la esclerosis múltiple.
Uso Potencial en Investigación Cardiovascular
La inhibición de las quinasas de tirosina de la familia Src por este compuesto podría ser potencialmente beneficiosa en el tratamiento de ciertas enfermedades cardiovasculares. Por ejemplo, las quinasas de tirosina de la familia Src se han visto implicadas en el desarrollo de la aterosclerosis, una enfermedad caracterizada por el endurecimiento y el estrechamiento de las arterias.
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELNTCULFFGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)
![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)



![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)
![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![4-fluoro-3-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2488212.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2488213.png)


![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
